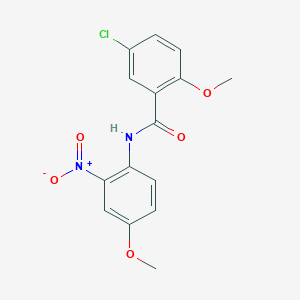
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, also known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a thiol-based reducing agent that is commonly used to break disulfide bonds in proteins, thereby facilitating their analysis and manipulation. In addition, DTT has been found to have a range of other biochemical and physiological effects, making it a versatile tool for researchers in various fields.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is based on its thiol group, which is able to break disulfide bonds in proteins. This allows for the reduction of protein disulfide bonds to free sulfhydryl groups, which can then be used in a variety of biochemical reactions. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have antioxidant properties, which may be related to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a range of biochemical and physiological effects that make it a useful tool for researchers in various fields. In addition to its role as a reducing agent and antioxidant, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to modulate the activity of certain enzymes, including protein kinases and phosphatases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has also been shown to protect cells from oxidative stress and to inhibit the formation of protein aggregates.
実験室実験の利点と制限
One of the primary advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in lab experiments is its ability to break disulfide bonds in proteins, which allows for their analysis and manipulation. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is relatively inexpensive and easy to use, making it a popular choice for researchers. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including its potential toxicity and instability in certain conditions.
将来の方向性
There are many potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including the development of new synthesis methods and the exploration of its potential applications in various fields. One area of particular interest is the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in the study of protein folding and misfolding, which has implications for a range of diseases, including Alzheimer's and Parkinson's. In addition, there is ongoing research on the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in protein engineering and the development of new therapeutics.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide. Alternatively, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the primary uses of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is as a reducing agent to break disulfide bonds in proteins, which allows for their analysis and manipulation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is also commonly used in protein purification, as it can help to prevent the formation of protein aggregates. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have a range of other biochemical and physiological effects, including the ability to protect cells from oxidative stress and to modulate the activity of certain enzymes.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-11(2)23-17(18-10)20-16(21)12(3)22-15-9-8-13-6-4-5-7-14(13)19-15/h4-9,12H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQUOLXWPKHQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)

![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)



